molecular formula C17H21N5O5 B13390966 2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid

2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid

Cat. No.: B13390966
M. Wt: 375.4 g/mol
InChI Key: RUSNQAKIOXZJMH-UHFFFAOYSA-N
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Description

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes multiple amide bonds, making it a peptide-like molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid typically involves the stepwise coupling of amino acids and peptide fragments. The process often starts with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for amines and benzyl (Bn) for carboxyl groups.

    Coupling Reaction: The initial step involves the coupling of 2-aminoacetyl and 3-(1H-indol-3-yl)propanoyl using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).

    Deprotection: After the coupling reaction, the protecting groups are removed using specific reagents. For example, Boc groups can be removed using trifluoroacetic acid (TFA), while Bn groups can be removed via hydrogenation.

    Final Coupling: The final step involves the coupling of the intermediate with acetic acid derivatives to form the complete molecule.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring in the compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide or peptide fragments.

    Substitution: Alkylated or acylated amino acid derivatives.

Scientific Research Applications

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the amide bonds allow for hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar in structure but simpler.

    Indole-3-acetic acid: A plant hormone with an indole ring, used in plant growth regulation.

    N-acetyltryptophan: A derivative of tryptophan with an acetyl group, used in biochemical studies.

Uniqueness

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid is unique due to its complex structure, which includes multiple amide bonds and an indole ring. This complexity allows for diverse interactions with biological molecules, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c18-6-14(23)22-13(17(27)21-8-15(24)20-9-16(25)26)5-10-7-19-12-4-2-1-3-11(10)12/h1-4,7,13,19H,5-6,8-9,18H2,(H,20,24)(H,21,27)(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSNQAKIOXZJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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